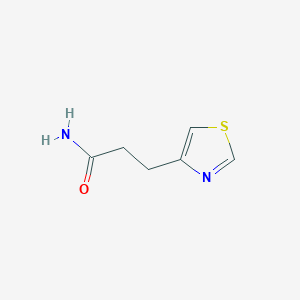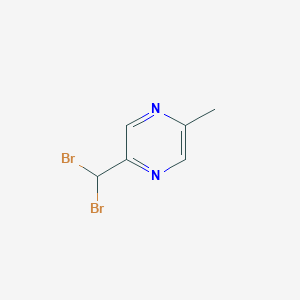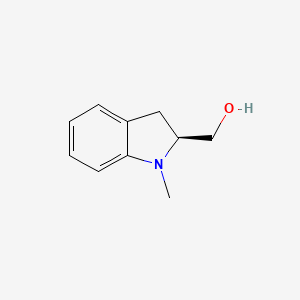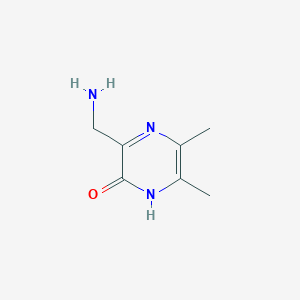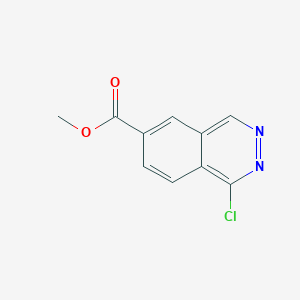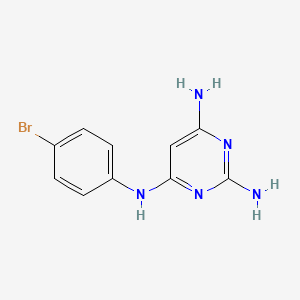
n4-(4-Bromophenyl)pyrimidine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-(4-Bromophenyl)pyrimidine-2,4,6-triamine is a chemical compound with the molecular formula C10H10BrN5. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-Bromophenyl)pyrimidine-2,4,6-triamine typically involves the reaction of 4-bromoaniline with cyanamide under acidic conditions, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are used to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N4-(4-Bromophenyl)pyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products Formed
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives such as nitro or hydroxyl compounds.
Reduction Products: Reduced amines or hydrides.
Coupling Products: Biaryl compounds with extended conjugation.
Scientific Research Applications
N4-(4-Bromophenyl)pyrimidine-2,4,6-triamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific molecular targets.
Mechanism of Action
The mechanism of action of N4-(4-Bromophenyl)pyrimidine-2,4,6-triamine involves its interaction with specific molecular targets such as enzymes or receptors. The bromophenyl group enhances its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. This compound can modulate cellular processes by affecting signal transduction, gene expression, or protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- N4-(3,4-Dibromophenyl)pyrimidine-2,4,6-triamine
- N4-Methyl-N4-(4-methylphenyl)pyrimidine-2,4,6-triamine
- N4-(4-Chlorophenyl)pyrimidine-2,4,6-triamine
Uniqueness
N4-(4-Bromophenyl)pyrimidine-2,4,6-triamine is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, especially in medicinal chemistry where bromine atoms can enhance the pharmacokinetic properties of drug candidates .
Properties
CAS No. |
6633-66-5 |
|---|---|
Molecular Formula |
C10H10BrN5 |
Molecular Weight |
280.12 g/mol |
IUPAC Name |
4-N-(4-bromophenyl)pyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C10H10BrN5/c11-6-1-3-7(4-2-6)14-9-5-8(12)15-10(13)16-9/h1-5H,(H5,12,13,14,15,16) |
InChI Key |
FDRJYMKXYSKWMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=C2)N)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



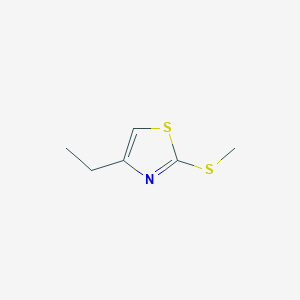
![[8-Methyl-6-(propylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B13114936.png)
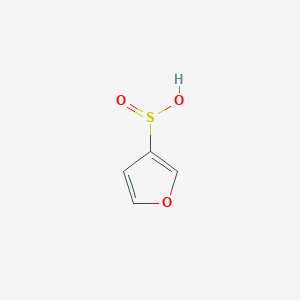

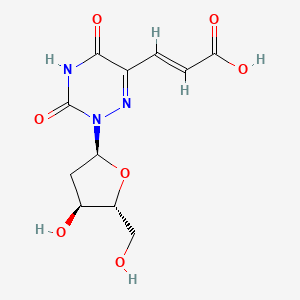
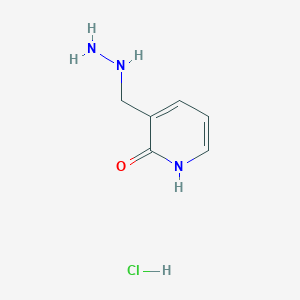
![N-[2-(1,3-benzodioxol-5-yl)ethyl]hydroxylamine](/img/structure/B13114975.png)
